molecular formula C22H23NO5S B12345301 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide

Cat. No.: B12345301
M. Wt: 413.5 g/mol
InChI Key: CVEASJQMQOEWQN-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide is a complex organic compound that features a benzofuran moiety, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide typically involves multiple steps. One common route starts with the preparation of the benzofuran moiety, followed by the introduction of the thiophene and furan rings. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The thiophene and furan rings contribute to the compound’s overall electronic properties, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide is unique due to its combination of benzofuran, thiophene, and furan rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C22H23NO5S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide

InChI

InChI=1S/C22H23NO5S/c1-22(2)11-14-5-3-6-18(21(14)28-22)26-13-20(25)23-12-15(24)16-8-9-17(27-16)19-7-4-10-29-19/h3-10,15,24H,11-13H2,1-2H3,(H,23,25)

InChI Key

CVEASJQMQOEWQN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O)C

Origin of Product

United States

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